1-(3,4-Dichlorophenyl)cyclopropanamine
Description
1-(3,4-Dichlorophenyl)cyclopropanamine is a cyclopropane-containing amine derivative substituted with two chlorine atoms at the 3- and 4-positions of the phenyl ring. Its molecular formula is C₉H₈Cl₂N, with a molecular weight of 217.07 g/mol and a CAS number of 474709-82-5 . The compound is commercially available at 95% purity in 1g quantities, indicating its relevance in research and pharmaceutical development . The cyclopropane ring and dichlorophenyl group confer unique steric and electronic properties, making it a candidate for studying structure-activity relationships (SAR) in drug discovery.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIUBNRQCNYBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Malonic Acid Derivatives and Benzaldehyde Precursors
A classical approach involves the following steps, adapted from related 3,4-difluorophenylcyclopropanamine syntheses:
| Step | Reaction Description | Key Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of 3,4-dichlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine | Pyridine, piperidine, heating | Formation of (E)-3-(3,4-dichlorophenyl)-2-propenoic acid |
| 2 | Conversion of acid to acyl chloride | Thionyl chloride, toluene, pyridine | (E)-3-(3,4-dichlorophenyl)-2-propenoyl chloride |
| 3 | Esterification with chiral alcohol (e.g., L-menthol) | L-menthol, pyridine, toluene | Chiral ester intermediate |
| 4 | Cyclopropanation with dimethylsulfoxonium methylide | Sodium iodide, NaOH, DMSO | Formation of cyclopropane ring with chiral control |
| 5 | Hydrolysis to cyclopropanecarboxylic acid | NaOH, methanol | 2-(3,4-dichlorophenyl)cyclopropanecarboxylic acid |
| 6 | Conversion to acid chloride and then to amine | Thionyl chloride, sodium azide, reduction | This compound |
This sequence is adapted from analogous 3,4-difluorophenyl systems.
Asymmetric Reduction and Cyclopropanation Using CBS Catalyst
Another approach involves asymmetric reduction followed by cyclopropanation:
| Step | Reaction Description | Key Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of keto intermediate from 3,4-dichlorophenyl derivatives | 3-chloropropionyl chloride and 3,4-dichlorobenzene | 3-chloro-1-(3,4-dichlorophenyl)propan-1-one |
| 2 | Conversion to nitro intermediate | N,N-dimethylformamide, phloroglucinol, sodium iodide | 1-(3,4-dichlorophenyl)-3-nitropropan-1-one |
| 3 | CBS asymmetric reduction of keto group | Chiral oxazaborolidine catalyst, borane-THF or borane-N,N-diethyl aniline complex | (1R)-1-(3,4-dichlorophenyl)-3-nitropropan-1-ol |
| 4 | Cyclopropanation via Mitsunobu-type reaction | Triphenylphosphine, diethyl azodicarboxylate, benzene | (1S,2R)-2-(3,4-dichlorophenyl)-1-nitrocyclopropane |
| 5 | Catalytic hydrogenation of nitro to amine | Palladium catalyst, zinc dust | This compound |
This method emphasizes stereochemical control and is based on the synthesis of closely related difluorophenyl analogues.
Biocatalytic Preparation Method
A biocatalytic approach uses engineered enzymes to achieve high stereoselectivity:
| Step | Reaction Description | Key Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Biocatalytic cyclopropanation of 3,4-dichlorostyrene | Engineered hemoglobin mutants or other biocatalysts | Stereoselective formation of cyclopropane ring |
| 2 | Conversion to amine salt | Reaction with D-mandelic acid to form mandelate salt | (1R,2S)-2-(3,4-dichlorophenyl)cyclopropanamine D-mandelate salt |
Typical reaction conditions include:
- Substrate concentration: 50–200 g/L (preferably 100–150 g/L)
- Temperature: 20–40 °C
- Stirring speed: 200 rpm
- Reaction time: 3–10 hours (monitored by HPLC until substrate <2%)
This method offers industrial scalability and environmental benefits.
Comparative Data Table of Preparation Methods
Research Findings and Analytical Techniques
Stereochemical Control: Asymmetric methods (CBS reduction, biocatalysis) achieve >98% enantiomeric excess and >99% diastereoselectivity, critical for pharmacological activity.
Purity and Configuration Confirmation: X-ray crystallography of mandelate salts, chiral HPLC using Chiralpak AD-H columns, and NMR spectroscopy (including NOESY for ring geometry) are standard for verifying stereochemistry and purity.
Industrial Feasibility: Biocatalytic methods allow high substrate loading (>100 g/L), moderate temperatures (20–40 °C), and short reaction times (3–10 h), making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropan-1-amine derivatives.
Scientific Research Applications
Pharmacological Applications
1-(3,4-Dichlorophenyl)cyclopropanamine has shown potential in various pharmacological contexts:
- Antithrombotic Agents : This compound serves as an intermediate in the synthesis of ticagrelor, a reversible P2Y12 receptor antagonist used to prevent thrombotic cardiovascular events. The synthesis involves multiple steps, starting from 1,2-difluorobenzene and leading to the formation of ticagrelor through cyclopropanation and subsequent chemical modifications .
- Antimalarial Activity : Research indicates that derivatives of cyclopropyl amines exhibit antimalarial properties. Modifications to the cyclopropyl group can significantly affect biological activity, with effective concentrations (EC50) ranging widely based on structural variations.
Antithrombotic Activity
A study demonstrated that ticagrelor, synthesized using this compound as a precursor, effectively inhibits platelet aggregation. The compound's ability to modulate P2Y12 receptor activity is crucial for its therapeutic effects in patients at risk of cardiovascular events .
Antimalarial Studies
In a series of experiments, modifications to the cyclopropyl moiety were shown to enhance the efficacy of certain derivatives against Plasmodium falciparum. The study highlighted the importance of structural optimization for achieving desired biological responses. Compounds with EC50 values below 100 nM were identified as particularly promising.
Protein Interaction Studies
Investigations into the interactions between this compound and deubiquitinase complexes revealed that structural variations could influence binding efficiency and biological effects. This research is vital for understanding the compound's role in cellular processes and potential therapeutic applications.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare 1-(3,4-Dichlorophenyl)cyclopropanamine with structurally similar compounds, focusing on substituent positions, molecular properties, and availability.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
a. Substituent Position and Electronic Effects
- 3,4-Dichloro vs. 2,4-Dichloro: The 3,4-dichloro substitution (target compound) creates a stronger electron-withdrawing effect compared to 2,4-dichloro ().
- Chlorine vs. Fluorine : Replacing chlorine with fluorine (e.g., 3,4-difluoro analog) reduces steric bulk and increases electronegativity, which may enhance solubility and metabolic stability .
b. Molecular Weight and Solubility
- The hydrochloride salts (e.g., 1-(2,4-Difluorophenyl)cyclopropanamine HCl) exhibit higher molecular weights (e.g., 206.63 vs. 169.17 for non-salt forms) due to the addition of HCl. This increases polarity and aqueous solubility, critical for pharmacokinetic optimization .
c. Commercial Availability
Research Findings and Implications
While the provided evidence lacks direct biological data for this compound, insights can be drawn from related compounds:
- Di-Substituted Ureas : highlights 3,4-dichlorophenyl-containing ureas (e.g., BTdCPU) as growth inhibitors, implying the pharmacophore’s significance. However, cyclopropanamine derivatives may exhibit distinct mechanisms due to conformational rigidity .
- Safety Profiles : The 3,4-difluoro analog (CAS 220352-38-5) has a detailed safety data sheet (SDS), emphasizing hazards like skin irritation, which may extrapolate to chlorinated analogs .
Biological Activity
Overview
1-(3,4-Dichlorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9Cl2N. It features a cyclopropane ring bonded to a 3,4-dichlorophenyl group and an amine group, which contributes to its potential biological activities. This compound has been the subject of various studies aiming to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 202.08 g/mol
- Structure : Contains a cyclopropane moiety and dichlorophenyl substituents.
- Reactivity : Engages in various chemical reactions including oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests that it may act as an inhibitor or modulator of certain enzymes or receptors. Understanding its binding affinity and specificity is crucial for determining its effects on cellular processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and survival rates.
- Example Study : In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary findings suggest it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)cyclopropan-1-amine | Cyclopropane with a single chlorine at the para position | Moderate antimicrobial effects |
| 1-(3,5-Dichlorophenyl)cyclopropan-1-amine | Cyclopropane with dichloro substitutions at positions 3 and 5 | Enhanced anticancer activity |
| This compound | Cyclopropane with dichloro substitutions at positions 3 and 4 | Significant antimicrobial and anticancer activity |
In Vitro Studies
Multiple in vitro studies have demonstrated the effectiveness of this compound against various biological targets:
Q & A
Q. How can researchers synthesize 1-(3,4-Dichlorophenyl)cyclopropanamine with ≥95% purity for initial pharmacological screening?
- Methodological Answer : A common approach involves cyclopropanation of a pre-functionalized dichlorophenyl precursor. For example, a nitrile intermediate (e.g., 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile, ) can be reduced using LiAlH4 or catalytic hydrogenation to yield the amine. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve ≥95% purity, as noted in commercial listings for similar cyclopropanamine derivatives .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for identifying cyclopropane ring protons (δ ~0.8–1.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Compare with analogs like 1-(3-Bromophenyl)cyclopropanamine .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+ at m/z 230.13) and fragmentation patterns.
- IR Spectroscopy : Detect NH2 stretching (~3350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity to monoamine transporters (e.g., serotonin or dopamine receptors) due to structural similarities to psychoactive cyclopropanamines .
- Cytotoxicity Testing : Use MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess safety margins .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclopropane ring formation be addressed during synthesis?
- Methodological Answer :
- Catalytic Strategies : Use transition-metal catalysts (e.g., Rh(II) carboxylates) to control stereochemistry and minimize side products like open-chain amines .
- Substituent Effects : Electron-withdrawing groups (e.g., 3,4-dichloro) on the phenyl ring stabilize transition states, as seen in fluorinated analogs .
- Table 1 : Comparison of Yields in Cyclopropanation Reactions
| Precursor | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 3,4-Dichlorophenyl nitrile | Rh(II) | 78 | 95 | |
| 2,4-Dichlorophenyl methanamine | Pd/C | 65 | 90 |
Q. How to resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Systematic SAR Studies : Compare this compound with analogs like 1-(3,4-Difluorophenyl)cyclopropanamine and 1-(4-Trifluoromethylphenyl)cyclopropanamine to isolate electronic vs. steric effects.
- Assay Standardization : Control variables (e.g., cell line passage number, solvent DMSO concentration) that may affect IC50 values in cytotoxicity studies .
Q. What computational methods predict the metabolic stability of this compound?
- Methodological Answer :
- DFT Calculations : Model cytochrome P450-mediated oxidation of the cyclopropane ring and dichlorophenyl group .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate hepatic clearance and plasma protein binding .
Data Contradiction Analysis
Q. Why do fluorinated analogs (e.g., 1-(3,4-Difluorophenyl)cyclopropanamine) exhibit higher metabolic stability than chlorinated derivatives?
- Methodological Answer :
- Electronegativity Differences : Fluorine’s strong electron-withdrawing effect reduces oxidative metabolism at the phenyl ring, unlike chlorine .
- Table 2 : Metabolic Half-Life (T1/2) in Human Liver Microsomes
| Compound | T1/2 (min) | Reference |
|---|---|---|
| This compound | 12.3 | |
| 1-(3,4-Difluorophenyl)cyclopropanamine | 28.7 |
Synthesis Optimization
Q. What solvent systems minimize by-products during amine functionalization of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
